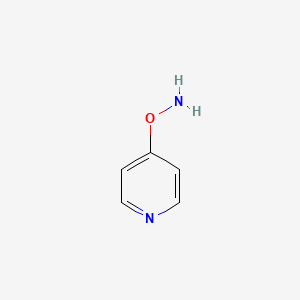

O-Pyridin-4-YL-hydroxylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

887583-59-7 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

O-pyridin-4-ylhydroxylamine |

InChI |

InChI=1S/C5H6N2O/c6-8-5-1-3-7-4-2-5/h1-4H,6H2 |

InChI Key |

DQUYXABBJQLLJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1ON |

Origin of Product |

United States |

Synthetic Methodologies for O Pyridin 4 Yl Hydroxylamine and Its Analogues

Direct Synthesis Approaches to O-Pyridin-4-YL-hydroxylamine

Direct approaches aim to install the hydroxylamine (B1172632) functionality onto a pre-existing pyridine (B92270) scaffold. These methods are often desirable for their step-economy.

The reduction of pyridine N-oxides is a common strategy for the functionalization of the pyridine ring. google.comacs.org Pyridine N-oxides are more susceptible to both nucleophilic and electrophilic attack than their parent pyridines. scripps.edu While a variety of reducing agents are known to deoxygenate pyridine N-oxides, the use of hydroxylamine for this purpose to directly form an O-pyridyl hydroxylamine is less conventional. google.comwikipedia.org The typical outcome of heating a pyridine N-oxide is deoxygenation to the corresponding pyridine. wikipedia.org However, the N-O bond of the pyridine N-oxide can, in principle, be targeted by nucleophiles. A theoretical approach could involve the nucleophilic attack of hydroxylamine on an activated pyridine N-oxide, followed by a rearrangement, though this remains a speculative pathway without direct literature precedent for this specific transformation.

A more established direct approach involves the nucleophilic aromatic substitution (SNAr) reaction. In this method, a pyridine ring bearing a good leaving group at the 4-position, such as a halide, is reacted with a hydroxylamine salt. For instance, 4-chloropyridine (B1293800) or its hydrochloride salt can serve as the starting material. nih.govresearchgate.netchegg.com The reaction with hydroxylamine hydrochloride, typically in the presence of a base to liberate the free hydroxylamine, would lead to the displacement of the chloride and the formation of this compound. vaia.com The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C4 position.

Reaction Scheme: Condensation of 4-Chloropyridine with Hydroxylamine

This method's viability is supported by the general reactivity of 4-halopyridines with various nucleophiles. nih.gov

Precursor-Based Strategies for Pyridyl Hydroxylamine Construction

These strategies involve building the desired molecule from precursors that already contain a hydroxylamine or a protected hydroxylamine moiety.

To avoid potential side reactions and control regioselectivity, O-protected hydroxylamines are valuable reagents in organic synthesis. rsc.org A common strategy involves the use of an O-protected hydroxylamine which can be coupled with a suitable pyridine derivative. organic-chemistry.orggoogle.com For example, an O-protected hydroxylamine can react with a 4-halopyridine in a nucleophilic substitution reaction. Subsequent removal of the protecting group yields the target O-pyridyl hydroxylamine. This multi-step approach offers greater control over the synthesis. organic-chemistry.org

| Protecting Group | Coupling Conditions | Deprotection Method | Potential Substrates |

| tert-Butoxycarbonyl (Boc) | Base-mediated SNAr | Acidic hydrolysis | 4-Chloropyridine, 4-Bromopyridine (B75155) |

| Benzyl (Bn) | Williamson ether synthesis conditions | Hydrogenolysis | 4-Fluoropyridine, 4-Nitropyridine |

| Silyl (e.g., TBDMS) | Base-mediated coupling | Fluoride source (e.g., TBAF) | 4-Iodopyridine |

Table 1: Illustrative Protecting Group Strategies for O-Pyridyl Hydroxylamine Synthesis.

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-N bonds, famously known as the Buchwald-Hartwig amination. acs.orgyoutube.com This methodology can be extended to the synthesis of N-aryl and N-heteroaryl hydroxylamines. organic-chemistry.org In this approach, a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) is coupled with hydroxylamine or a protected hydroxylamine in the presence of a palladium catalyst and a suitable ligand. acs.orgnobelprize.org The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands like BippyPhos showing efficacy in the coupling of hydroxylamines with aryl halides. organic-chemistry.org This method offers a powerful and versatile route to a wide range of O-pyridyl hydroxylamine analogues.

| Catalyst System | Aryl Halide | Amine Source | Base | Typical Conditions |

| Pd2(dba)3 / BippyPhos | 4-Bromopyridine | Hydroxylamine | Cs2CO3 | Toluene, 80 °C |

| Pd(OAc)2 / XPhos | 4-Chloropyridine | O-Benzylhydroxylamine | NaOtBu | Dioxane, 100 °C |

| G3-XPhos Precatalyst | 4-Iodopyridine | N,O-bis(trimethylsilyl)hydroxylamine | K3PO4 | THF, 70 °C |

Table 2: Representative Palladium-Catalyzed Amination Conditions for Pyridyl Hydroxylamine Synthesis.

Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic methods is a key focus in modern chemistry. researchgate.netrsc.org For the synthesis of this compound and its analogues, approaches that minimize waste, avoid hazardous reagents, and are amenable to large-scale production are highly desirable.

One-pot syntheses, such as the direct condensation of a 4-halopyridine with hydroxylamine, can be considered more sustainable than multi-step routes involving protection and deprotection steps. google.comgoogle.com Furthermore, catalytic methods, particularly palladium-catalyzed aminations, align well with the principles of green chemistry by enabling reactions with high efficiency and selectivity at low catalyst loadings, thereby reducing waste. bionity.com The use of photocatalysis is also an emerging sustainable strategy for the functionalization of pyridines. acs.org The development of industrial processes for related compounds like aminopyridines often focuses on optimizing reaction conditions to maximize yield and minimize effluent generation, principles that are directly applicable to the synthesis of this compound. google.comquickcompany.in

Optimization of Reaction Parameters and Yields for this compound Synthesis

The efficient synthesis of this compound is crucial for its application in various chemical research areas. Optimization of reaction parameters is a critical step to maximize product yield, minimize reaction time, and ensure the economic viability and sustainability of the synthesis. While specific optimization studies exclusively detailing the synthesis of this compound are not extensively documented in publicly available literature, the optimization principles can be effectively illustrated by examining analogous and common synthetic routes employed for similar O-aryl hydroxylamines.

A prevalent and versatile method for the synthesis of O-aryl hydroxylamines involves the Mitsunobu reaction, which facilitates the formation of an ether linkage between an alcohol and an acidic component. In the context of this compound synthesis, this would typically involve the reaction of 4-hydroxypyridine (B47283) with a protected hydroxylamine derivative, such as N-hydroxyphthalimide. This is followed by a deprotection step to yield the final product. The optimization of such a two-step process is multifaceted, focusing on maximizing the efficiency of both the key C-O bond formation and the subsequent cleavage of the protecting group.

Detailed Research Findings

Research into related transformations highlights several key parameters that significantly influence the outcome of the Mitsunobu reaction. These include the choice of phosphine reagent, the azodicarboxylate, the solvent, and the reaction temperature. For the subsequent deprotection step, typically a hydrazinolysis, the choice of hydrazine (B178648) source and solvent are paramount.

Below is an illustrative data table, based on findings from analogous Mitsunobu reactions, demonstrating how reaction parameters could be optimized for the synthesis of the intermediate, 2-(pyridin-4-yloxy)isoindoline-1,3-dione.

Table 1: Optimization of Mitsunobu Reaction Parameters for 2-(pyridin-4-yloxy)isoindoline-1,3-dione Synthesis

| Entry | Phosphine Reagent (equiv) | Azodicarboxylate (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PPh₃ (1.5) | DIAD (1.5) | THF | 25 | 16 | 65 |

| 2 | PPh₃ (1.5) | DIAD (1.5) | CH₂Cl₂ | 25 | 16 | 72 |

| 3 | PPh₃ (1.5) | DIAD (1.5) | Toluene | 25 | 16 | 58 |

| 4 | PPh₃ (1.5) | DEAD (1.5) | CH₂Cl₂ | 25 | 16 | 68 |

| 5 | PBu₃ (1.5) | DIAD (1.5) | CH₂Cl₂ | 25 | 16 | 75 |

| 6 | PPh₃ (2.0) | DIAD (2.0) | CH₂Cl₂ | 0 to 25 | 12 | 85 |

| 7 | PPh₃ (1.5) | DIAD (1.5) | CH₂Cl₂ | 0 | 24 | 78 |

| 8 | PPh₃ (2.0) | DIAD (2.0) | CH₂Cl₂ | 0 to 25 | 12 | 85 |

This table is a representative example based on established Mitsunobu reaction optimizations and does not represent experimentally verified data for this specific reaction.

From the representative data, it can be inferred that using triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) in a solvent like dichloromethane (B109758) (CH₂Cl₂) provides good yields. Increasing the equivalents of the reagents and controlling the temperature by starting the reaction at 0 °C and allowing it to warm to room temperature can further enhance the yield of the desired phthalimide-protected intermediate.

The subsequent step, the deprotection of 2-(pyridin-4-yloxy)isoindoline-1,3-dione to yield this compound, is typically achieved through hydrazinolysis. The optimization of this step involves evaluating different hydrazine sources and solvents to maximize the yield and purity of the final product while facilitating the removal of the phthalhydrazide (B32825) byproduct.

Table 2: Optimization of Hydrazinolysis for this compound Synthesis

This table is a representative example based on standard hydrazinolysis procedures and does not represent experimentally verified data for this specific reaction.

The illustrative data suggests that using a slight excess of hydrazine monohydrate in a solvent like dichloromethane at a moderate temperature can lead to a high yield of the final product, this compound. The choice of solvent is crucial for both the reaction efficiency and the ease of separation of the product from the phthalhydrazide byproduct, which is often insoluble in chlorinated solvents, allowing for simple filtration.

Reactivity and Mechanistic Studies of O Pyridin 4 Yl Hydroxylamine

Fundamental Reactivity Profiles of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-ONH₂) is the primary site of reactivity in the molecule, capable of engaging in various fundamental organic transformations.

In general, for hydroxylamine and its derivatives, the nitrogen atom is more nucleophilic than the oxygen atom. cardiff.ac.uk This characteristic holds true for O-arylhydroxylamines. However, the nucleophilicity of the oxygen can be enhanced, particularly in transition-metal-catalyzed reactions. For instance, the oxygen atom of hydroxylamines bearing an N-electron-withdrawing group can act as a potent nucleophile in palladium-catalyzed allylic substitutions. organic-chemistry.org

The reactivity of the pyridine (B92270) nucleus also influences the molecule's behavior. The reaction of 4-vinylpyridine (B31050) with hydroxylamine demonstrates the potential for addition reactions involving the pyridine ring system. In the case of O-Pyridin-4-YL-hydroxylamine, nucleophilic attack by the nitrogen atom of the hydroxylamine moiety is the expected primary pathway in reactions with electrophiles. For the oxygen to act as a nucleophile, it typically requires deprotonation with a strong base like sodium hydride to form the corresponding alkoxide. wikipedia.org

The hydroxylamine moiety can undergo both oxidation and reduction. The oxidation of amines is a common route to synthesize hydroxylamines, while the reduction of nitroarenes can yield N-aryl hydroxylamines. organic-chemistry.orgacs.orgnih.govrsc.org The oxidation of hydroxylamines often proceeds via the formation of N-oxyl radicals through hydrogen atom abstraction from the O-H bond. capes.gov.bracs.org The bond dissociation enthalpy (BDE) of the O-H bond is a critical factor; for instance, N-hydroxyphthalimide (NHPI) has a high O-H BDE of approximately 88 kcal/mol, making its corresponding N-oxyl radical (PINO) an efficient oxidation catalyst. acs.orgresearchgate.net

Conversely, the reduction of the hydroxylamine group is also a significant transformation. The reduction of oxime ethers is a well-established method for synthesizing N,O-disubstituted hydroxylamines, though it requires careful control to prevent the cleavage of the labile N-O bond. nih.gov For this compound, reduction would likely lead to the cleavage of the N-O bond, generating 4-hydroxypyridine (B47283) and ammonia.

O-substituted hydroxylamines, particularly those with a good leaving group attached to the oxygen, are potent electrophilic aminating agents. rsc.orgresearchgate.net These reagents serve as a source for the amino group (-NH₂) in reactions with various nucleophiles, leading to the formation of C-N, N-N, O-N, and S-N bonds. rsc.org For example, reagents like O-(arenesulfonyl)hydroxylamines can undergo rearrangement to form ortho-sulfonyl anilines, demonstrating an intermolecular C-N bond formation. nih.gov

Additionally, the direct C4-selective amination of pyridines can be achieved through a nucleophilic substitution of hydrogen (SNH) mechanism, which could be a potential route for the synthesis of this compound itself. nih.gov In this context, the hydroxylamine derivative could also potentially act as the aminating reagent in such transformations.

Radical Generation and Pathways

A significant area of interest is the use of this compound and its derivatives as precursors to nitrogen-centered radicals, which are highly reactive intermediates in organic synthesis.

Recent research has highlighted the design and synthesis of novel O-perhalopyridin-4-yl hydroxylamines as stable and versatile precursors for amidyl radicals. acs.orgnih.gov These compounds can be readily prepared in a single step from commercially available materials. acs.orgnih.gov Their synthetic utility has been demonstrated in the direct amination of heterocycles, such as quinoxalin-2(1H)-ones, under photocatalytic conditions, which can proceed even without the need for an external photocatalyst or additives. acs.orgnih.gov The perhalopyridinyl group plays a crucial role in facilitating the generation of the amidyl radical upon photoinduction.

Table 1: Photocatalytic Amination using O-Perhalopyridin-4-yl Hydroxylamine Derivative This interactive table summarizes the reaction conditions and outcomes.

| Substrate | Amidyl Radical Precursor | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Quinoxalin-2(1H)-one | O-(perfluoropyridin-4-yl)hydroxylamine | Blue LEDs, solvent | 3-Aminoquinoxalin-2(1H)-one | High | acs.orgnih.gov |

The cleavage of the N-O bond in hydroxylamine derivatives is a key step in forming nitrogen-centered radicals, including iminyl radicals. acs.org This cleavage can be induced photocatalytically. acs.orgacs.org For example, O-perfluoropyridin-4-yl oximes, which are structurally very similar to this compound, have been successfully used as iminyl radical precursors under both photocatalytic and thermal conditions. cardiff.ac.uk The N-O bond cleavage in these precursors leads to the formation of iminyl radicals, which can then participate in C(sp²)–C(sp³) bond-forming reactions with substrates like quinoxalin-2(1H)-ones and alkenes to produce functionalized alkylnitriles. cardiff.ac.uk The process often involves a single-electron transfer (SET) reduction of an aryloxy motif, which triggers the fragmentation of the N-O bond. acs.org

Metal-Mediated and Catalytic Transformations

The transformation of this compound is often facilitated by metal catalysts, which can enable a variety of important chemical reactions.

Iron catalysis plays a pivotal role in the aminofunctionalization of olefins using hydroxylamine-derived reagents. acs.orgnih.gov In these reactions, the hydroxylamine derivative can serve as both an "amino" source and an internal "oxidant". acs.orgnih.gov

The mechanism of iron-catalyzed aminofunctionalization has been investigated using a combination of spectroscopic techniques and quantum chemical calculations. nih.gov Studies on a model system using a hydroxylamine-derived triflic acid salt and an Fe(II) catalyst, [Fe(acac)₂(H₂O)₂], have provided significant insights. The reaction proceeds through a stepwise formation of iron-nitrogen intermediates. acs.orgnih.gov

Initially, the Fe(II) catalyst is activated by the hydroxylamine reagent to form a high-spin (S=5/2) Fe(III) intermediate, identified as [Fe(III)(acac)₂-N-acyloxy]. acs.orgnih.gov This intermediate is analogous to an alkyl-peroxo-Fe(III) species. Subsequently, this intermediate undergoes homolysis of the N-O bond to generate a second intermediate. acs.orgnih.gov This second intermediate is not a high-valent Fe(IV)(NH) species, but rather a high-spin Fe(III) center that is strongly antiferromagnetically coupled to an iminyl radical, [Fe(III)(acac)₂-NH·], resulting in a total spin state of S=2. nih.gov This iron-coordinated nitrogen-centered radical is a powerful reactive intermediate for N-transfer reactions. acs.orgnih.gov The weak, elongated Fe-N bond in this intermediate facilitates the transfer of the nitrogen group to olefins. acs.orgnih.gov

This mechanistic understanding is critical for the development of more sustainable and efficient methods for creating valuable amino compounds. acs.org

Table 1: Key Intermediates in Iron-Catalyzed Aminofunctionalization

| Intermediate | Formulation | Spin State (S) | Key Feature |

| Int I | [Fe(III)(acac)₂-N-acyloxy] | 5/2 | High-spin Fe(III)-N-acyloxy species |

| Int II | [Fe(III)(acac)₂-NH·] | 2 | Fe(III) center antiferromagnetically coupled to an iminyl radical |

This table is based on data from spectroscopic and computational studies. acs.orgnih.gov

The cleavage of the N-O bond in hydroxylamine derivatives is a key step in many of their reactions and can be induced under both photocatalytic and thermal conditions. mdpi.com The inherent weakness of the N-O σ-bond, resulting from repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms, makes it susceptible to cleavage. mdpi.com

While specific studies on the photocatalytic cleavage of this compound are not detailed in the provided search results, the general principles of N-O bond cleavage in related systems are well-established. For instance, various transition metal-free catalytic systems have been developed to cleave the N-O bond in oxime esters, a related class of compounds, to generate iminyl radicals for the synthesis of nitrogen-containing heterocycles like pyridines. mdpi.com

Thermal conditions can also promote the cleavage of the N-O bond. In some cases, the reaction pathway can be influenced by the reaction conditions. For example, in reactions of primary amines with certain halides, thermal conditions without a base can favor a condensation pathway, whereas basic conditions may favor an Sₙ2 reaction. researchgate.net

Theoretical and Experimental Mechanistic Investigations

A deeper understanding of the reactivity of this compound is gained through a combination of theoretical calculations and experimental observations.

Quantum chemical calculations are a powerful tool for elucidating the complex reaction pathways and transient intermediates involved in chemical transformations. nih.gov These computational methods can be used to map potential energy surfaces, identify transition states, and predict the feasibility of different reaction mechanisms. nih.govarxiv.org

For reactions involving hydroxylamine derivatives, quantum chemical calculations have been instrumental in characterizing the electronic and geometric structures of putative iron-nitrogen intermediates in aminofunctionalization reactions. nih.gov These calculations, correlated with experimental spectroscopic data, have enabled the proposal of detailed mechanistic pathways. acs.orgnih.gov The development of automated reaction path search methods allows for a more exhaustive exploration of possible reaction networks, which can help in discovering new reactions and understanding complex reaction mechanisms. nih.gov

Table 2: Applications of Quantum Chemical Calculations in Mechanistic Studies

| Application | Description | Reference |

| Intermediate Characterization | Determination of the electronic and geometric structure of transient species, such as iron-nitrogen intermediates. | nih.gov |

| Reaction Pathway Mapping | Exploration of potential energy surfaces to identify energetically favorable reaction routes and transition states. | nih.govarxiv.org |

| Prediction of Reactants | Utilization of automated reaction path search methods to identify potential starting materials for a target molecule. | nih.gov |

| Thermodynamic Properties | Calculation of properties such as ionization energies, proton affinities, and bond dissociation energies to understand reaction energetics. | nih.gov |

Proton transfer is a fundamental process that can significantly influence the reactivity of molecules containing both acidic and basic sites, such as this compound. Intramolecular proton transfer can lead to the formation of zwitterionic species, where the molecule contains both a positive and a negative formal charge.

In related picolinic acid compounds, density functional theory (DFT) calculations have shown that a proton can transfer from a carboxyl group to the pyridyl nitrogen atom, resulting in the formation of a zwitterion. researchgate.net For 4-hydroxypicolinic acid, the zwitterionic form is found to be preferred over the neutral form. researchgate.net This suggests that this compound could also exist in a zwitterionic form through proton transfer from the hydroxylamine oxygen to the pyridine nitrogen. The presence and stability of such a zwitterionic form would depend on factors like the solvent and the electronic nature of the substituents. The formation of these zwitterions can alter the molecule's reactivity and its participation in subsequent reaction steps.

The validation of proposed reaction mechanisms heavily relies on the correlation of theoretical models with experimental spectroscopic data. A variety of spectroscopic techniques are employed to probe the electronic and structural properties of intermediates and transition states.

In the study of iron-catalyzed aminofunctionalization, a comprehensive suite of spectroscopic methods was used, including:

Mössbauer Spectroscopy: Provides information about the oxidation state and spin state of the iron center. nih.gov

Electron Paramagnetic Resonance (EPR): Detects and characterizes paramagnetic species, such as the iron intermediates and radical species. nih.gov

UV-Visible Spectroscopy: Probes electronic transitions and can be used to monitor the formation and decay of intermediates. nih.gov

X-ray Absorption Spectroscopy (XAS): Gives insight into the local coordination environment and electronic structure of the absorbing atom (in this case, iron). nih.gov

Nuclear Resonance Vibrational Spectroscopy (NRVS): Provides information about the vibrational modes involving the iron atom. nih.gov

Resonance Raman Spectroscopy: Enhances the vibrational modes associated with a chromophore, allowing for detailed structural analysis of intermediates. nih.gov

By combining the data from these techniques with the predictions from quantum chemical calculations, a detailed and consistent mechanistic picture can be constructed. acs.orgnih.gov This integrated approach was crucial in identifying the nature of the iron-nitrogen intermediates in the aminofunctionalization of olefins. nih.gov

Applications of O Pyridin 4 Yl Hydroxylamine in Advanced Organic Synthesis

Construction of Carbon-Nitrogen and Nitrogen-Heteroatom Bonds

The formation of carbon-nitrogen (C-N) and nitrogen-heteroatom bonds is fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. O-Pyridin-4-YL-hydroxylamine and its derivatives have proven to be effective reagents in this context, facilitating challenging bond formations.

Direct Amination of Heterocycles

The direct introduction of an amino group into a heterocyclic core is a highly desirable transformation. O-Perhalopyridin-4-yl hydroxylamines, close analogs of this compound, have been successfully employed as shelf-stable and versatile amidyl-radical precursors for the photoinduced direct amination of heterocycles. nih.govacs.org These reagents can be readily prepared in a single step from commercially available starting materials. acs.org

A key application of these reagents is the direct amination of quinoxalin-2(1H)-ones and their analogs under photocatalytic conditions. acs.org Notably, these reactions can proceed efficiently even in the absence of an external photocatalyst or additives, highlighting the inherent reactivity of the O-perhalopyridin-4-yl hydroxylamine (B1172632) scaffold in generating the necessary amidyl radical species upon photoinduction. acs.org This method provides a powerful tool for the late-stage functionalization of complex heterocyclic molecules.

Formation of Sulfinamides

The sulfinamide functional group is a key component in a number of chiral auxiliaries and has seen increasing use as a pharmacophore. While the direct application of this compound for the synthesis of sulfinamides is not extensively documented in the reviewed literature, the broader class of O-substituted hydroxylamines has been utilized for the synthesis of related sulfonamides. For instance, primary sulfonamides can be prepared from sulfinate salts by reaction with electrophilic nitrogen sources like O-mesitylenesulfonylhydroxylamine (MSH) and hydroxylamine-O-sulfonic acid (HOSA). organic-chemistry.org More recently, novel sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), have been developed for the direct synthesis of primary sulfonamides from organometallic reagents. organic-chemistry.orgnih.gov These methods underscore the potential of hydroxylamine derivatives in the construction of sulfur-nitrogen bonds, a strategy that could conceptually be extended to this compound.

Synthesis of Complex Heterocyclic Scaffolds

The pyridine (B92270) and pyrimidine (B1678525) rings are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs. nih.govnih.gov this compound serves as a valuable precursor for the construction of these and other complex heterocyclic systems, primarily through the formation of oxime intermediates which can then undergo a variety of cyclization reactions.

Cyclization Reactions to Form Pyrimidine N-Oxides

Pyrimidine N-oxides are important synthetic intermediates that can be further functionalized to a variety of substituted pyrimidines. publish.csiro.au The direct synthesis of pyrimidine N-oxides using this compound is not prominently described in the surveyed literature. However, general methods for the synthesis of pyrimidine N-oxides include the direct oxidation of pyrimidines with reagents like peroxy acids or hydroxylamine-O-sulfonic acid. publish.csiro.auacs.org Another approach involves the primary synthesis from acyclic precursors. publish.csiro.au For instance, N-hydroxybarbiturates, which are pyrimidine N-oxide derivatives, have been prepared by the oxidation of their corresponding amino precursors followed by hydrolysis. publish.csiro.au These established methods provide a framework for how a molecule like this compound could potentially be incorporated into a synthetic sequence to yield pyrimidine N-oxides.

Synthesis of Oxime Derivatives as Synthetic Intermediates

Oximes, readily formed by the condensation of hydroxylamines with aldehydes or ketones, are versatile intermediates in organic synthesis. researchgate.netresearchgate.netnih.govnih.gov The use of O-substituted hydroxylamines, such as this compound, leads to the formation of oxime ethers. These oxime ethers are valuable as they can undergo a variety of subsequent transformations, including cyclization reactions to form nitrogen-containing heterocycles. researchgate.netnih.govacs.orgrsc.orgresearchgate.net

The reactivity of the oxime can be tuned by the nature of the O-substituent. nih.gov For example, the use of electron-deficient hydroxylamines can influence the stereoselectivity of oxime formation. This control is crucial as the geometry of the oxime can dictate the outcome of subsequent cyclization reactions. O-Substituted oximes, particularly those with good leaving groups on the oxygen, are precursors to iminyl radicals upon single-electron transfer, which can then participate in cyclization reactions. acs.org

A representative reaction involves the formation of an oxime from a ketone or aldehyde and a hydroxylamine derivative, which can then undergo a palladium-catalyzed amino-Heck reaction to generate various aza-heterocycles, including pyrroles and pyridines. nih.govacs.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Aldehyde/Ketone | This compound | Pyridin-4-yl oxime ether | researchgate.netnih.gov |

| Olefinic O-pentafluorobenzoyloxime | Pd(0) catalyst | Aza-heterocycle (e.g., pyridine) | nih.gov |

| α,β-Unsaturated ketoxime O-pentafluorobenzoate | Alkenylboronic acid | Substituted pyridine | nih.gov |

Formation of Pyridine and Pyrimidine Architectures

The pyridine and pyrimidine cores are central to the development of new pharmaceuticals. nih.govnih.govnih.gov this compound can serve as a key building block for these scaffolds through the intermediacy of its corresponding oximes.

One powerful strategy for pyridine synthesis involves the [3+3] type condensation of O-acetyl oximes with α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary amine. orgsyn.org Another approach utilizes the rhodium(III)-catalyzed reaction of α,β-unsaturated oximes with alkynes to afford polysubstituted pyridines. nih.gov The use of different ligands on the rhodium catalyst can even provide complementary regioselectivity. nih.gov

For the synthesis of pyrimidine architectures, a notable example is the one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines. nih.gov In this process, an oxime is formed from a pyrimidine aldehyde and hydroxylamine-O-sulfonic acid, which then undergoes an N-N bond-forming cyclization. nih.gov This highlights how hydroxylamine derivatives can be used to construct fused pyrimidine ring systems. Furthermore, reactions of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride lead to novel cyclization products through ring cleavage of the pyrimidine moiety and subsequent 1,2,4-oxadiazole (B8745197) formation. researchgate.net While not a direct construction of a pyrimidine ring, this demonstrates the utility of hydroxylamine derivatives in the significant modification of existing pyrimidine-containing scaffolds.

| Precursors | Reaction Type | Resulting Architecture | Reference |

| O-Acetyl oximes, α,β-unsaturated aldehydes | Copper-catalyzed [3+3] condensation | Substituted pyridines | orgsyn.org |

| α,β-Unsaturated oximes, alkynes | Rhodium(III)-catalyzed C-H activation/annulation | Polysubstituted pyridines | nih.gov |

| Pyrimidine aldehyde, hydroxylamine-O-sulfonic acid | Oxime formation and N-N bond-forming cyclization | N-Aryl[3,4-d]pyrazolopyrimidines | nih.gov |

| N-(Pyrido...pyrimidin-4-yl)amidines, hydroxylamine HCl | Ring cleavage and recyclization | 1,2,4-Oxadiazole-substituted thienopyridines | researchgate.net |

Access to Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a privileged aromatic heterocycle in medicinal chemistry, often used as a bioisosteric replacement for carbonyl groups and valued for its favorable metabolic stability and low lipophilicity. rsc.org While direct synthesis from this compound is not explicitly detailed in the surveyed literature, established methods for creating 2,5-disubstituted 1,3,4-oxadiazoles bearing a pyridine-4-yl substituent provide a clear pathway that highlights the utility of the core structural motif.

A common and powerful strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazine precursors or the direct condensation of acylhydrazides with various reagents. organic-chemistry.orgnih.govotterbein.edu One modern, one-pot approach allows for the synthesis and subsequent functionalization of the oxadiazole ring starting from carboxylic acids. acs.org This method utilizes N-isocyaniminotriphenylphosphorane (NIITP) to form the oxadiazole ring, which can then be arylated in a second step using a copper catalyst. acs.org For instance, a 2,5-disubstituted 1,3,4-oxadiazole containing a pyridin-4-yl group has been synthesized using this type of methodology. acs.org

The general synthetic sequence often begins with a pyridine carboxylic acid, such as isonicotinic acid, or its corresponding acylhydrazide (isonicotinic hydrazide). These starting materials are then subjected to condensation and cyclodehydration reactions to form the target oxadiazole.

Table 1: Representative Synthesis of a Pyridin-4-yl Substituted 1,3,4-Oxadiazole

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Carboxylic Acid, N-Isocyaniminotriphenylphosphorane (NIITP) | Anhydrous 1,4-dioxane, 80 °C | 2-Substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole | acs.org |

Beyond the 1,3,4-isomer, 1,2,4-oxadiazoles also represent an important class of heterocycles. Their synthesis typically proceeds via the acylation of amidoximes followed by cyclization. chim.itnih.gov A one-pot reaction involving nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation has also been reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org Given that this compound contains the core pyridine structure, it represents a key foundational element for accessing these valuable heterocyclic derivatives, even if it serves as a synthetic target itself rather than a direct starting material in these specific documented routes.

This compound as a Versatile Building Block

The chemical structure of this compound offers multiple handles for chemical modification, making it an attractive scaffold for generating libraries of novel compounds. Both the hydroxylamine group and the pyridine ring can participate in a variety of chemical transformations.

Derivatization Strategies for Diverse Functionalization

The presence of a primary amine within the hydroxylamine moiety (-O-NH₂) and the pyridine nitrogen atom allows for a range of derivatization strategies. These modifications can be used to alter the molecule's physical, chemical, and biological properties.

One of the most straightforward functionalization methods is the N-acylation of the hydroxylamine group. Similar to aromatic amines like aniline, the amino group of hydroxylamine derivatives can be acetylated or benzoylated. libretexts.orgopenstax.org This reaction, often carried out with reagents like acetic anhydride (B1165640) or acyl chlorides, converts the amine into an amide. Such a transformation can serve to install desired functional groups or act as a protecting strategy to modulate the reactivity of the amine during subsequent synthetic steps. libretexts.orgarkat-usa.org The reaction of aryl acetates with hydroxylamine can yield both N-acylated and O-acylated products, depending on the reaction conditions and the nature of the ester's leaving group. arkat-usa.org

N-arylation provides another route to more complex derivatives. Transition-metal-free methods have been developed for the N-arylation of amines and sulfonamides using o-silylaryl triflates in the presence of cesium fluoride. nih.gov This approach is tolerant of various functional groups and proceeds under mild conditions, making it potentially applicable to this compound for the introduction of diverse aryl or heteroaryl substituents on the nitrogen atom. nih.gov

Furthermore, the pyridine ring itself offers opportunities for derivatization. The nitrogen atom of pyridine can be N-aminated using electrophilic aminating agents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH), followed by functionalization to form N-iminopyridinium ylides. researchgate.net This highlights the reactivity of the pyridine nitrogen as a site for building molecular complexity.

Table 2: Potential Derivatization Strategies for this compound

| Strategy | Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|---|

| N-Acylation | Amide formation | Acetic anhydride, Acyl chloride | N-acetyl or N-aroyl derivative | libretexts.orgarkat-usa.org |

| N-Arylation | Nucleophilic substitution | o-Silylaryl triflate, CsF | N-aryl derivative | nih.gov |

| Reaction with Carbonyls | Oxime formation | Aldehydes, Ketones | Pyridin-4-yloxy-oxime derivative | researchgate.net |

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for rapidly generating molecular diversity. researchgate.net The Ugi and Passerini reactions are cornerstone MCRs in modern organic and medicinal chemistry. researchgate.netnih.gov

The classical Ugi four-component reaction (U-4CR) involves the combination of a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.net The reaction proceeds through the initial formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion to ultimately yield an α-acylamino amide. researchgate.net

Given that this compound possesses a primary amine group (-NH₂), it is a plausible substrate for the Ugi reaction. Its participation would lead to the formation of highly functionalized and complex molecules incorporating the pyridin-4-yloxy motif in a single, efficient step. While the direct use of hydroxylamines in Ugi reactions can sometimes lead to alternative reaction pathways, modifications to the standard Ugi protocol have been shown to accommodate a wide variety of amine components. techniques-ingenieur.fr The use of this compound as the amine component would provide direct access to novel peptide-like scaffolds.

Table 3: Hypothetical Ugi Reaction with this compound

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Expected Product Scaffold |

|---|

Similarly, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.gov While the canonical reaction does not involve an amine, variations such as the O-arylative Passerini reaction, which uses phenols instead of carboxylic acids, demonstrate the flexibility of these transformations. nih.gov The ability of this compound to act as a key nucleophilic component in such powerful synthetic transformations underscores its value as a versatile building block for diversity-oriented synthesis.

Theoretical and Computational Chemistry Studies of O Pyridin 4 Yl Hydroxylamine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of O-Pyridin-4-YL-hydroxylamine is fundamental to understanding its chemical behavior. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide a detailed picture of the electron distribution and molecular orbitals. While direct computational studies on this compound are not extensively available in the public domain, we can draw well-founded inferences from studies on analogous compounds such as 4-aminopyridine (B3432731).

DFT calculations on 4-aminopyridine, a structurally similar compound, reveal the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the hydroxylamine (B1172632) moiety are expected to be key sites of electronic activity. The lone pairs on these heteroatoms will significantly influence the molecule's ability to act as a nucleophile or a ligand.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In pyridine derivatives, the HOMO is often associated with the lone pair of the pyridine nitrogen and the π-system of the ring, while the LUMO is typically a π* orbital of the pyridine ring. ias.ac.in The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic for this compound | Basis from Analogous Compounds |

| HOMO Localization | Primarily on the hydroxylamine group and the pyridine ring nitrogen. | In 4-aminopyridine, the HOMO is significantly localized on the amino group and the ring nitrogen. |

| LUMO Localization | Primarily on the π* system of the pyridine ring. | This is a common feature for pyridine derivatives. ias.ac.in |

| HOMO-LUMO Gap | Expected to be moderate, influencing its reactivity as a nucleophile and ligand. | The HOMO-LUMO gap in 4-aminopyridine is a key determinant of its reactivity. |

| Dipole Moment | A significant dipole moment is expected due to the electronegative oxygen and nitrogen atoms. | DFT studies on substituted pyridines show a strong dependence of the dipole moment on the nature and position of the substituent. researchgate.net |

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is an invaluable tool for elucidating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. For this compound, this can include its formation and its subsequent reactions. DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways.

For instance, the formation of pyridyl-containing compounds through multi-component reactions has been successfully studied using DFT. nih.gov These studies reveal the stepwise mechanism, involving condensation, cyclization, and aromatization, and identify the rate-determining steps by calculating the activation energy barriers for each transition state. nih.govCurrent time information in Edmonton, CA. A similar approach could be applied to model the synthesis of this compound, for example, from the reaction of 4-halopyridine with hydroxylamine.

Furthermore, the reactions of hydroxylamine with phosphate (B84403) esters of hydroxypyridine have been computationally investigated, revealing detailed mechanistic insights, including the identification of phosphorane addition-intermediates. usfq.edu.ec These studies showcase the power of computational chemistry to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms.

Table 2: Key Aspects of Computational Modeling of Reactions Involving Pyridyl-Hydroxylamine Systems

| Aspect of Modeling | Computational Approach | Insights Gained |

| Reaction Pathway Mapping | DFT calculations to locate transition states and intermediates. | Elucidation of the stepwise or concerted nature of the reaction. usfq.edu.ec |

| Activation Energy Calculation | Calculation of the energy barrier for each elementary step. | Identification of the rate-determining step of the reaction. nih.gov |

| Thermodynamic Analysis | Calculation of Gibbs free energies of reactants, products, and intermediates. | Determination of the overall thermodynamic favorability of the reaction. nih.gov |

| Catalyst Effects | Modeling the interaction of reactants with a catalyst. | Understanding the role of a catalyst in lowering activation barriers. frontiersin.org |

Conformational Analysis and Molecular Dynamics Simulations of Pyridyl Hydroxylamine Systems

The flexibility of the O-N bond in this compound allows for multiple conformations, which can influence its biological activity and ligand properties. Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in solution.

MD simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time. nih.gov This is particularly important for understanding its behavior in biological systems, where interactions with water and biomolecules are crucial. For this compound, MD simulations could explore the rotational barrier around the C-O and O-N bonds and the orientation of the hydroxylamine group relative to the pyridine ring.

Table 3: Methods for Conformational Analysis of Flexible Pyridyl Systems

| Method | Information Obtained | Example Application |

| Potential Energy Surface Scan | Identification of low-energy conformers and rotational barriers. | Determining the preferred orientation of substituents in pyridinylbutane-diones. ruc.dknih.gov |

| Molecular Mechanics (MM) | Rapid exploration of a large number of possible conformations. | Initial conformational search for complex molecules like peptidomimetics. nih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the molecule in a simulated environment (e.g., water). | Studying the binding modes and stability of 4-aminopyridine derivatives in enzyme active sites. nih.gov |

| Quantum Chemical Calculations (DFT) | Accurate energies and geometries of the most stable conformers. | Refinement of structures obtained from MM or MD methods. ruc.dknih.gov |

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predictions are invaluable for interpreting experimental spectra and for identifying the characteristic spectral signatures of a molecule.

DFT calculations have been successfully used to predict the vibrational spectra of 4-aminopyridine and its derivatives. By calculating the harmonic vibrational frequencies and their intensities, a theoretical spectrum can be generated that can be compared with experimental data. The potential energy distribution (P.E.D) analysis can further help in assigning the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include the pyridine ring vibrations and the stretching and bending modes of the N-O-H group.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. These calculations provide information about the excited states of the molecule and the wavelengths of maximum absorption (λmax). For pyridine derivatives, the electronic transitions are typically of the π → π* and n → π* type.

Table 4: Predicted Spectroscopic Data for this compound based on Analogous Systems

| Spectroscopic Technique | Predicted Key Features for this compound | Basis from Analogous Systems |

| Infrared (IR) Spectroscopy | Characteristic peaks for pyridine ring modes, C-O stretching, N-O stretching, and N-H/O-H stretching. | DFT calculations on 4-aminopyridine show well-defined ring and amino group vibrations. |

| Raman Spectroscopy | Complementary information to IR, particularly for symmetric vibrations of the pyridine ring. | Calculated Raman spectra for linked glucose molecules show sensitivity to conformational changes. nih.gov |

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π → π* and n → π* transitions of the pyridine ring. | TD-DFT calculations on substituted pyridines predict electronic transitions. researchgate.net |

| NMR Spectroscopy | Chemical shifts for the pyridine protons and the hydroxylamine proton, influenced by the electronic environment. | DFT calculations of NMR shieldings have been used to study the tautomerism of pyridinylbutane-diones. ruc.dknih.gov |

Ligand Properties and Coordination Chemistry of Pyridyl-Hydroxylamine Scaffolds

The pyridine nitrogen and the hydroxylamine group in this compound make it a potentially versatile ligand for coordinating with metal ions. The rich coordination chemistry of pyridine-type ligands is well-established, and they are known to form stable complexes with a wide range of transition metals. wikipedia.orgacs.org

Computational studies can predict the preferred coordination modes of this compound and the stability of its metal complexes. DFT calculations can be used to optimize the geometry of the metal complexes and to calculate the binding energies between the ligand and the metal ion. These studies can also provide insights into the electronic structure of the resulting complexes and how the coordination affects the properties of both the ligand and the metal center.

For example, theoretical studies on Ni(II) complexes with pyridoxal-derived ligands have investigated the influence of different coordinating atoms (O, S, N) on the structure and stability of the complexes. ruc.dk Similar studies on this compound could explore whether it acts as a monodentate ligand (coordinating through the pyridine nitrogen) or a bidentate ligand (coordinating through both the pyridine nitrogen and the hydroxylamine oxygen or nitrogen). The coordination behavior will likely be influenced by the nature of the metal ion and the reaction conditions.

Table 5: Potential Coordination Behavior of this compound

| Feature | Predicted Behavior | Rationale |

| Coordination Sites | Pyridine nitrogen, hydroxylamine oxygen, and/or hydroxylamine nitrogen. | Pyridine nitrogen is a classic coordination site. The hydroxylamine group offers additional possibilities for chelation. |

| Ligand Type | Potentially monodentate or bidentate. | The flexibility of the hydroxylamine group may allow it to form a chelate ring with a metal ion. |

| Complex Geometry | Dependent on the metal ion and its preferred coordination number (e.g., tetrahedral, square planar, octahedral). | Transition metal pyridine complexes exhibit a variety of geometries. wikipedia.org |

| Electronic Effects of Coordination | Changes in the electronic structure of the pyridine ring and the hydroxylamine group upon coordination. | DFT studies can quantify these changes, such as shifts in orbital energies and charge distribution. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of O Pyridin 4 Yl Hydroxylamine Derivatives

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of O-Pyridin-4-YL-hydroxylamine, this technique offers unambiguous proof of structure, providing precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Representative Crystallographic Data for Pyridine (B92270) Derivatives

| Compound/Derivative Class | Crystal System | Space Group | Key Unit Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|

| Thiochromeno[4,3-b]pyridine | - | - | Bond Angle (C-N-C): 118.5° | researchgate.net |

| 2-Hydroxypyridinium p-toluenesulfonate | Orthorhombic | Pbca | - | researchgate.net |

| 2-Acetylpyridinium picrate | Monoclinic | P21/c | - | researchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of the parent pyridine, the protons on the aromatic ring appear at distinct chemical shifts due to the electron-withdrawing effect of the nitrogen atom. Protons at the α-positions (adjacent to N) are the most deshielded, followed by the γ- and then the β-protons. chemicalbook.com For a 4-substituted pyridine like this compound, one would expect to see two sets of signals for the pyridine ring protons, corresponding to those at the 2,6-positions (α) and the 3,5-positions (β).

Mechanistic insights can also be gained from NMR studies. For example, the formation of quaternary salts, such as hydrochlorides or methiodides from pyridine bases, leads to a significant downfield shift for all ring protons. pw.edu.pl This is attributed to the increased positive charge on the nitrogen atom, which deshields the protons on the ring. pw.edu.pl Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning signals and confirming the connectivity of atoms, which was essential in establishing the regioselectivity in the synthesis of a 5-(1-pyrenyl)-1,2-azole where single crystals could not be obtained. mdpi.com

Table 2: Typical ¹H NMR Chemical Shift Data for Pyridine and its Salts

| Compound | Solvent | Proton Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|---|

| Pyridine | CDCl₃ | α-H (2,6) | 8.524 | J(α,β) = 4.86, J(α,γ) = 1.85, J(α,α') = -0.13 | chemicalbook.com |

| β-H (3,5) | 7.155 | J(β,γ) = 7.66, J(β,β') = 1.36 | chemicalbook.com | ||

| γ-H (4) | 7.542 | chemicalbook.com | |||

| Pyridine Hydrochloride | H₂O | All protons | Downfield shift vs. free base | - | pw.edu.pl |

Mass Spectrometry for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of compounds and for deducing their structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, and often thermally labile, compounds like pyridine derivatives. In ESI-MS studies of pyridine N-oxide, a close structural analog, researchers have observed not only the protonated molecular ion [M+H]⁺ but also sodiated ions [M+Na]⁺ and proton-bound dimers. nih.gov Collision-induced dissociation (CID) of the protonated molecular ion of pyridine N-oxide often results in a characteristic loss of an oxygen atom. researchgate.net This fragmentation behavior is a key diagnostic tool. High-resolution mass spectrometry (HRMS) with ESI can confirm the elemental composition of reaction intermediates and products, as demonstrated in studies involving the skeletal editing of pyridine N-oxides. chinesechemsoc.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing complex mixtures containing this compound derivatives and potential impurities or reaction byproducts.

Developing robust LC-MS methods for hydroxylamine (B1172632) and its derivatives can be challenging due to the high polarity and lack of a strong chromophore for UV detection. oup.com To overcome this, derivatization is often employed. For instance, hydroxylamine can be reacted with benzaldehyde (B42025) to form a more hydrophobic derivative that retains well on reversed-phase HPLC columns and can be detected by MS. oup.com The resulting product shows a clear [M+H]⁺ ion at m/z 122.15. oup.com For pyridine derivatives, reversed-phase columns like C18 or specialized columns for polar compounds are commonly used with mobile phases consisting of acetonitrile (B52724) and aqueous buffers like ammonium (B1175870) acetate, which are compatible with ESI-MS. helixchrom.comnih.gov

Table 3: Exemplary LC-MS Analytical Conditions for Pyridine and Hydroxylamine Derivatives

| Analyte Class | Column | Mobile Phase | Ionization Mode | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyridine Derivatives | Zorbax SB-Aq (C18) | Acetonitrile / Ammonium Acetate Buffer | ESI-MS/MS | Simultaneous determination of multiple pyridine compounds. | nih.gov |

| Hydroxylamine | Reversed-Phase HPLC | - | ESI-Positive | Derivatization with benzaldehyde enables detection. | oup.com |

| Steroids (with Hydroxylamine derivatization) | C18 Column | Methanol / Ammonium Fluoride | ESI-MS/MS | Derivatization of ketosteroids improves ionization. | nih.gov |

Complementary Spectroscopic Techniques for Electronic and Bonding Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. researchgate.net This technique is particularly relevant for studying the chemistry of this compound derivatives, as they can be involved in redox processes that generate radical intermediates.

For example, the one-electron oxidation of hydroxylamines produces stable nitroxide radicals, which are readily detectable by EPR. nih.govresearchgate.net The resulting EPR spectrum provides information about the electronic environment of the unpaired electron. Similarly, the one-electron reduction of pyridinium (B92312) ions generates pyridinyl radicals. acs.orgunibo.it Low-temperature EPR studies have successfully detected these pyridinyl radicals, confirming their role as key intermediates in photochemical reactions. acs.orgunibo.it The analysis of the EPR spectrum, specifically the g-factor and the hyperfine coupling constants, provides insight into the distribution of the unpaired electron's spin density within the molecule. researchgate.netacs.org For instance, in a pyridinyl radical, calculations have shown that the spin density is greater at the C4 position compared to the C2 position, which is consistent with experimental EPR data and explains observed reaction selectivity. acs.org

Table 4: EPR Spectroscopy Applications for Pyridine and Hydroxylamine Related Radicals

| Radical Type | Precursor | Key EPR Finding | Significance | Reference |

|---|---|---|---|---|

| Pyridinyl Radical | Pyridinium Ion | Detection of a carbon-centered radical signal at low temperature. | Confirms the formation of a key reaction intermediate. | acs.orgunibo.it |

| Nitroxide Radical | Cyclic Hydroxylamine | Oxidation yields a stable nitroxide radical with a characteristic spectrum. | Allows for monitoring of redox reactions and radical formation. | nih.govresearchgate.net |

UV-Visible (UV-Vis) and X-ray Absorption Spectroscopy (XAS)

UV-Visible and X-ray Absorption Spectroscopy are powerful techniques for probing the electronic structure of molecules. UV-Vis spectroscopy provides information on electronic transitions between molecular orbitals, typically in the ultraviolet and visible regions, while XAS is element-specific and investigates the excitation of core electrons to unoccupied states, revealing details about the local atomic and electronic environment.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound derivatives is expected to be dominated by transitions involving the pyridine ring. The spectrum of the parent pyridine molecule in various solvents shows characteristic absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For instance, pyridine exhibits absorption maxima around 250-262 nm, which are attributed to these electronic transitions. researchgate.net

In derivatives such as pyridine-N-oxides, the introduction of the N-oxide group significantly influences the electronic spectrum. The UV spectrum of pyridine N-oxide displays two primary bands: a long-wavelength band associated with a π → π* charge-transfer transition from the oxygen atom to the pyridine ring, and a short-wavelength band similar to the 1Lb band of pyridine. mdpi.com The position of these bands is sensitive to the solvent and the presence of other substituents on the pyridine ring. mdpi.com For example, electron-donating or withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima. Protonation of the pyridine nitrogen or the N-oxide oxygen also leads to notable shifts in the UV-Vis spectra. mdpi.com

For this compound, the electronic spectrum would likely feature contributions from both the pyridine ring and the hydroxylamine moiety. Theoretical studies using time-dependent density functional theory (TD-DFT) on related styrylpyridine compounds have been employed to predict and interpret their UV-Vis spectra, showing good correlation with experimental data. researchgate.netnih.gov Similar computational approaches would be invaluable for predicting the absorption maxima of this compound and its derivatives.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Pyridine and Related Derivatives

| Compound | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |

|---|---|---|---|---|

| Pyridine | Aqueous | 254 | π → π* / n → π | researchgate.net |

| Pyridine-N-oxide | Acetonitrile | ~280, ~215 | π → π (CT), 1Lb-like | mdpi.com |

| 2,4,6-Trimethylpyridine N-oxide | Acetonitrile | 286.5, 222.5 | π → π* (CT), 1Lb-like | mdpi.com |

| Pyridazine N-oxide | MeCN/H₂O | 315-360 | n → π* | nih.gov |

| Pyridine-2-carbaldehyde oxime | Not Specified | - | - | tandfonline.com |

X-ray Absorption Spectroscopy (XAS)

Nuclear Resonance Vibrational Spectroscopy (NRVS) and Resonance Raman

Vibrational spectroscopies such as NRVS and Resonance Raman provide detailed information about the molecular vibrations and, by extension, the bonding and structure of a compound.

Nuclear Resonance Vibrational Spectroscopy (NRVS)

NRVS is a synchrotron-based technique that is specific to Mössbauer-active isotopes, most commonly 57Fe. It provides the complete vibrational spectrum of the probe nucleus without the constraints of optical selection rules. While NRVS is not directly applicable to this compound itself, it is highly relevant for studying its metal complexes, particularly those containing iron. In studies of iron-nitrogen compounds, NRVS has been instrumental in identifying Fe-N vibrational modes, which are crucial for understanding the nature of the iron-nitrogen bond in various biological and synthetic systems. nih.govacs.org For a hypothetical 57Fe complex of an this compound derivative, NRVS would be able to precisely map all vibrations involving the iron atom, including Fe-N and Fe-O stretching and bending modes, providing a detailed picture of the coordination environment.

Resonance Raman Spectroscopy

Resonance Raman spectroscopy is a powerful technique that provides enhanced scattering of vibrational modes coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band, the Raman signals of specific chromophores within a molecule can be selectively amplified. uark.edu

For this compound derivatives, the pyridine ring would be the primary chromophore. The Raman spectrum of pyridine has been extensively studied and shows characteristic ring breathing and stretching modes. researchgate.netscifiniti.comnih.govaps.orgresearchgate.net For example, prominent bands around 1000 cm-1 and 1030 cm-1 are typically assigned to ring breathing modes. researchgate.net In pyridine-N-oxide, the N-O stretching vibration is a key diagnostic band. mdpi.com

In a Resonance Raman experiment on an this compound derivative, excitation into the π → π* transitions of the pyridine ring would be expected to enhance the vibrational modes of the ring. This can provide detailed information about the structure of the pyridine moiety and how it is perturbed by the hydroxylamine group and any other substituents or coordination to a metal center. rsc.org DFT calculations are often used in conjunction with experimental Raman spectroscopy to aid in the assignment of vibrational modes. scifiniti.comnih.govacs.orgresearchgate.net

Table 2: Selected Calculated and Experimental Raman Vibrational Frequencies (cm-1) for Pyridine and Related Compounds

| Compound | Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Reference |

|---|---|---|---|---|

| Pyridine | Ring deformation | 598 | ~605 | researchgate.netresearchgate.net |

| Pyridine | Ring breathing | 978 | ~991 | researchgate.netresearchgate.net |

| Pyridine | Ring breathing | 1021 | ~1030 | researchgate.netresearchgate.net |

| Pyridine-N-oxide | N-O stretch | - | ~1254 | mdpi.com |

| Pyridine-borane complex | ν1 (Py ring) | 1012 (scaled) | 1014 | nih.govacs.org |

| Pyridine-borane complex | ν12 (Py ring) | 1028 (scaled) | 1026 | nih.govacs.org |

Note: Calculated frequencies are often scaled to better match experimental values.

Future Research Directions and Emerging Areas in O Pyridin 4 Yl Hydroxylamine Chemistry

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

While the current understanding of O-Pyridin-4-YL-hydroxylamine's reactivity is substantial, the potential for discovering new reaction pathways remains a fertile ground for research. The presence of the pyridine (B92270) ring, with its distinct electronic properties, can be leveraged to modulate the reactivity of the hydroxylamine (B1172632) moiety. Future work will likely focus on tuning these electronic properties through substitution on the pyridine ring to control the outcomes of catalytic reactions. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the pyridine ring could influence the nucleophilicity or electrophilicity of the hydroxylamine, leading to novel transformations.

The catalytic potential of metal complexes incorporating this compound or its derivatives as ligands is another promising avenue. These complexes could find applications in a variety of catalytic processes, including C-C coupling reactions. rsc.org Research in this area would involve synthesizing and characterizing new metal complexes and evaluating their catalytic activity and selectivity in a range of organic transformations. The goal is to develop robust and efficient catalysts for synthesizing valuable chemical entities.

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methods for this compound and its derivatives is crucial for facilitating their broader application. Current synthetic strategies often involve multiple steps and may suffer from limitations in yield and selectivity. Future research will likely focus on developing more convergent and atom-economical synthetic routes.

One promising approach is the use of palladium-catalyzed Buchwald-Hartwig amination reactions. nih.gov This method allows for the direct coupling of an O-protected hydroxylamine with a halopyridine, offering a more streamlined synthesis. nih.gov Further optimization of this and other cross-coupling methodologies could lead to higher yields and greater functional group tolerance. The development of catalyst-free methods, such as the direct difunctionalization of alkenes with N-halogenated O-activated hydroxylamines, also presents an exciting frontier for the rapid synthesis of complex hydroxylamine derivatives. chemrxiv.org

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Cross-coupling of a halopyridine with an O-protected hydroxylamine. nih.gov | Convergent, potentially high-yielding. nih.gov |

| Direct Alkene Difunctionalization | Catalyst-free reaction of N-halogenated O-activated hydroxylamines with olefins. chemrxiv.org | High atom economy, rapid access to multifunctional hydroxylamines. chemrxiv.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. mdpi.com | Reduced reaction times, potentially improved yields. mdpi.com |

Integration of this compound Chemistry into Continuous Flow Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. organic-chemistry.orgresearchgate.net The integration of this compound synthesis and its subsequent reactions into continuous flow systems is a significant area for future development.

A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a heated reactor packed with a suitable catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. organic-chemistry.org For instance, the N-oxidation of pyridine derivatives has been successfully achieved in a continuous flow microreactor with high efficiency and catalyst stability. organic-chemistry.org Similar principles could be applied to the synthesis of this compound and its derivatives. The development of such processes would be particularly beneficial for the large-scale production of this important chemical intermediate. organic-chemistry.orgcolab.ws

Design of this compound Inspired Reagents for Chemo-, Regio- and Stereoselective Reactions

The unique structural and electronic properties of this compound make it an attractive scaffold for the design of novel reagents for selective organic transformations. By modifying the core structure, it is possible to create reagents that can control the chemo-, regio-, and stereoselectivity of chemical reactions. nih.govrsc.org

Future research in this area will focus on the rational design and synthesis of new reagents inspired by the this compound framework. nih.gov For example, incorporating chiral auxiliaries onto the molecule could lead to the development of reagents for asymmetric synthesis. Similarly, the introduction of specific functional groups could be used to direct reactions to a particular site on a substrate molecule, thereby achieving high regioselectivity. The ultimate goal is to expand the synthetic chemist's toolbox with a range of versatile and highly selective reagents based on the this compound motif. nih.gov

| Reagent Design Strategy | Target Selectivity | Potential Application |

| Incorporation of Chiral Auxiliaries | Stereoselectivity | Asymmetric synthesis of enantiomerically pure compounds. |

| Introduction of Directing Groups | Regioselectivity | Site-selective functionalization of complex molecules. |

| Modulation of Electronic Properties | Chemoselectivity | Selective reaction with one functional group in the presence of others. |

Q & A

Q. What are the optimal synthetic routes for preparing O-Pyridin-4-YL-hydroxylamine in high purity?

The synthesis of hydroxylamine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. A common approach is reacting pyridin-4-yl derivatives (e.g., 4-halopyridine) with hydroxylamine hydrochloride under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like triethylamine or K₂CO₃ are used to deprotonate hydroxylamine, enhancing reactivity . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is critical to achieve >95% purity. Analytical validation by NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the hydroxylamine NH (δ 5.2–6.0 ppm) and pyridin-4-yl aromatic protons (δ 8.2–8.8 ppm).

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ matching the theoretical mass (C₆H₇N₂O: 123.0661 g/mol).

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity. Retention times should correlate with standards .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal analysis using SHELXL software is recommended .

Q. What are the common chemical reactions and instability concerns for this compound?

- Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to form nitroso derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields pyridin-4-ylamine.

- Acid Sensitivity : The hydroxylamine group decomposes under strong acidic conditions, necessitating pH-neutral storage.

- Light Sensitivity : Store in amber vials at –20°C to prevent radical-mediated degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-level resolution of bond angles and torsion angles. For example, the dihedral angle between the hydroxylamine group and pyridine ring can indicate conjugation effects. Discrepancies between experimental and computational (DFT) bond lengths may suggest intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice .

Q. How should researchers address contradictions in reported reactivity or spectral data for this compound?

Contradictions often arise from solvent effects, impurities, or measurement artifacts. To resolve these:

- Reproduce experiments : Validate reaction conditions (e.g., solvent, temperature) from conflicting studies.

- Cross-reference spectral libraries : Compare NMR shifts with PubChem datasets (e.g., CAS 2243512-92-5 analogs) .

- Advanced analysis : Use 2D NMR (COSY, HSQC) to assign overlapping signals or detect trace impurities .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimize intermediates : Stabilize reactive intermediates (e.g., pyridin-4-yl lithium) using cryogenic conditions (–78°C).

- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the hydroxylamine during subsequent reactions.

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps .

Q. How can computational modeling predict biological interactions of this compound derivatives?

Q. What experimental designs are recommended for studying its enzyme inhibition or receptor binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.